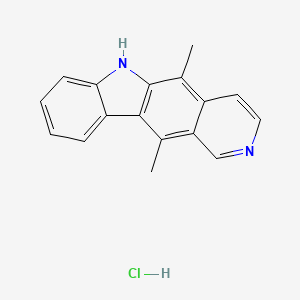

Ellipticine hydrochloride

Descripción general

Descripción

Ellipticine hydrochloride is an alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis . It is a potent inhibitor of DNA topoisomerase II and forms covalent DNA adducts mediated by its oxidation with cytochromes P450 (CYP) and peroxidases . It is a natural product isolated from the Australian evergreen tree of the Apocynaceae family with antineoplastic activity .

Synthesis Analysis

Ellipticine was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .Molecular Structure Analysis

The structural architecture of ellipticine has aroused considerable interest among researchers, as the molecule is composed of a carbazole moiety condensed to a pyridine ring . Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Chemical Reactions Analysis

Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Ellipticine hydrochloride has shown promising anticancer activity. It was first isolated in 1959 from the leaf material of an Australian small tropical evergreen tree, Ochrosia elliptica Labill . Since its inception, the synthesis of ellipticine and its derivatives has generated wide interest amongst the research community owing to its promising anticancer activity .

Methods of Application or Experimental Procedures

The research community has explored necessary modifications that are needed for pharmacological activity. Classic examples include hydroxylation at positions C-7 or C-9, quaternization at N-2 position through alkylation introducing an aliphatic hydrophobic chain .

Results or Outcomes

The presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity . Hence, 9-hydroxyellipticine and 9-methoxyellipticine gradually became attractive derivatives .

Combating Colistin-Resistant Extraintestinal Pathogenic E. coli (ExPEC)

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

Ellipticine hydrochloride has been repurposed to combat colistin-resistant extraintestinal pathogenic E. coli (ExPEC). ExPEC strains are the cause of a majority of human extraintestinal infections globally, resulting in enormous direct economic and medical costs .

Methods of Application or Experimental Procedures

In this study, antibacterial targets of ellipticine hydrochloride were confirmed by localized surface plasmon resonance (LSPR) and decatenation assay. The LSPR analysis exhibited good binding between ellipticine hydrochloride and E. coli topoisomerase IV .

Results or Outcomes

A synergistic effect is obvious in the combination of ellipticine hydrochloride and colistin, to which eight of ten strains showed synergy, while two isolates (20%) showed no difference . The bacteria enumeration analysis of ellipticine hydrochloride treatment group suggested that the decreased bacterial titer can be observed in various tissues of infected mice . Ellipticine hydrochloride treatment significantly decreased the levels of a variety of pro-inflammatory factors, such as TNF-α and IL-6 .

Kinase Inhibition

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Ellipticine hydrochloride has been found to inhibit kinase, an enzyme that catalyzes the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates .

Methods of Application or Experimental Procedures

The inhibition of kinase by ellipticine hydrochloride was confirmed through various biochemical assays .

Results or Outcomes

The results showed that ellipticine hydrochloride effectively inhibits kinase, thereby disrupting several biological processes that are crucial for the survival of certain cancer cells .

Interaction with p53 Transcription Factor

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

Ellipticine hydrochloride has been found to interact with the p53 transcription factor, a protein that regulates the cell cycle and hence functions as a tumor suppressor .

Methods of Application or Experimental Procedures

The interaction between ellipticine hydrochloride and the p53 transcription factor was studied using various molecular biology techniques .

Results or Outcomes

The study found that ellipticine hydrochloride can enhance the activity of the p53 transcription factor, thereby inhibiting the growth of cancer cells .

Bio-Oxidation and Adduct Formation

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Ellipticine hydrochloride has been found to undergo bio-oxidation and form adducts . This property is being explored for its potential applications in various biological processes .

Methods of Application or Experimental Procedures

The bio-oxidation and adduct formation properties of ellipticine hydrochloride were studied using various biochemical assays .

Results or Outcomes

The results showed that ellipticine hydrochloride can undergo bio-oxidation and form adducts, thereby interacting with various biological molecules .

Light Emitting Diodes and Photosensitive Biological Units

Specific Scientific Field

This application falls under the field of Photonics and Biophysics .

Summary of the Application

Ellipticine hydrochloride and its derivatives have found substantial applications in light emitting diodes, photoinduced electron sensors, probable photosensitive biological units, and fluorescent markers in the field of biology .

Methods of Application or Experimental Procedures

The photophysical properties of ellipticine hydrochloride were studied using various photonics and biophysics techniques .

Results or Outcomes

The study found that ellipticine hydrochloride can be used in light emitting diodes, photoinduced electron sensors, probable photosensitive biological units, and as fluorescent markers in the field of biology .

Safety And Hazards

Propiedades

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ellipticine hydrochloride | |

CAS RN |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

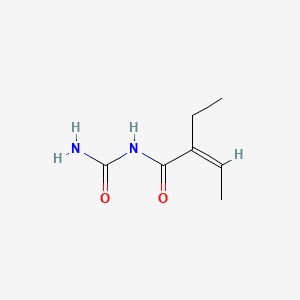

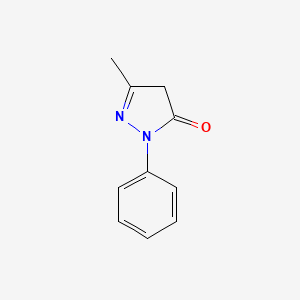

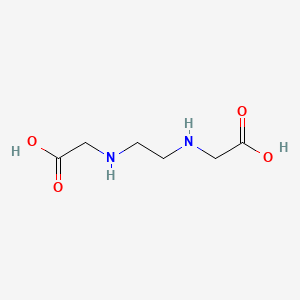

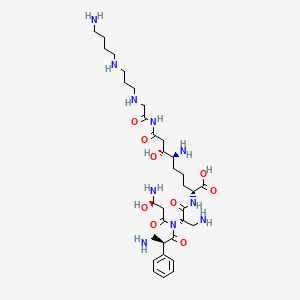

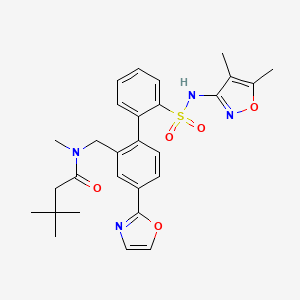

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.